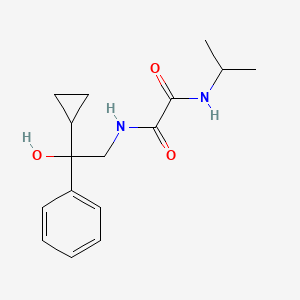

N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-isopropyloxalamide

Description

Properties

IUPAC Name |

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N'-propan-2-yloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c1-11(2)18-15(20)14(19)17-10-16(21,13-8-9-13)12-6-4-3-5-7-12/h3-7,11,13,21H,8-10H2,1-2H3,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTZDTTGTVGRREI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(=O)NCC(C1CC1)(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-isopropyloxalamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the cyclopropyl-phenylethyl intermediate: This step involves the reaction of cyclopropylcarbinol with phenylacetaldehyde under acidic conditions to form the cyclopropyl-phenylethyl intermediate.

Oxalamide formation: The intermediate is then reacted with oxalyl chloride in the presence of a base such as triethylamine to form the oxalamide derivative.

Isopropylation: Finally, the oxalamide derivative is treated with isopropylamine to yield the target compound, N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-isopropyloxalamide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-isopropyloxalamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The oxalamide moiety can be reduced to form corresponding amines.

Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Electrophilic reagents such as halogens or nitrating agents under controlled conditions.

Major Products:

Oxidation: Formation of cyclopropyl-phenylethyl ketone.

Reduction: Formation of cyclopropyl-phenylethylamine.

Substitution: Formation of substituted phenylethyl derivatives.

Scientific Research Applications

Chemistry:

Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.

Material Science:

Biology:

Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Protein Binding Studies: Its structure allows for interactions with various proteins, aiding in the study of protein-ligand interactions.

Medicine:

Drug Development: Potential use as a lead compound in the development of new pharmaceuticals targeting specific pathways.

Therapeutic Applications: Investigation of its effects on biological systems for potential therapeutic uses.

Industry:

Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

Polymer Science: Potential use in the synthesis of novel polymers with unique properties.

Mechanism of Action

The mechanism by which N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-isopropyloxalamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related molecules from the evidence:

Key Observations:

- Cyclopropane vs.

- Hydroxyl Group : The hydroxyl moiety in the target compound could improve solubility or hydrogen-bonding interactions, akin to KU-2285’s hydroxyethyl group, which contributes to radiosensitizing efficacy .

- Isopropyl Substituent : The isopropyl group may increase lipophilicity, contrasting with DPA-TRZ’s polar triazine and triphenylamine groups used in OLEDs .

Biological Activity

N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-isopropyloxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Molecular Structure:

- IUPAC Name: N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-isopropyloxalamide

- Molecular Formula: C₁₈H₂₃N₂O₃

- Molecular Weight: 317.39 g/mol

Physical Properties:

| Property | Value |

|---|---|

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

| Flash Point | N/A |

Biological Activity Overview

Research indicates that N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-isopropyloxalamide exhibits various biological activities, primarily focusing on its potential as an anti-inflammatory and anticancer agent.

-

Anti-inflammatory Activity:

- The compound has been shown to inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases. This inhibition can occur through the modulation of signaling pathways such as NF-kB and MAPK pathways.

-

Anticancer Properties:

- Studies suggest that this oxalamide derivative can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways. It has been observed to downregulate anti-apoptotic proteins like Bcl-2 while upregulating pro-apoptotic factors.

-

Antimicrobial Effects:

- Preliminary investigations indicate potential antimicrobial activity against certain bacterial strains, suggesting its utility in treating infections caused by resistant pathogens.

Study 1: Anti-inflammatory Effects

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anti-inflammatory properties of N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-isopropyloxalamide. The results demonstrated a significant reduction in TNF-alpha and IL-6 levels in vitro, indicating its potential for treating conditions like rheumatoid arthritis.

Study 2: Anticancer Activity

A research article from Cancer Letters explored the anticancer effects of this compound on breast cancer cell lines (MCF-7). The study found that treatment with the compound resulted in a dose-dependent decrease in cell viability and induced apoptosis, evidenced by increased caspase activity.

Study 3: Antimicrobial Evaluation

In an evaluation published in Antimicrobial Agents and Chemotherapy, the compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that it exhibited moderate antibacterial activity, suggesting further exploration could lead to new therapeutic options for resistant infections.

Q & A

Q. Table 1: Representative Synthetic Protocol

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Intermediate A | Cyclopropyl-phenylethylamine + oxalyl chloride, 0°C, 2h | 78 | 92 |

| Coupling | DCC, HOBt, DMF, RT, 12h | 65 | 96 |

| Final Purification | Column chromatography (EtOAc:Hexane 3:7) | 60 | 98 |

Basic: How is structural characterization performed for this compound?

Answer:

A combination of spectroscopic and chromatographic methods is essential:

- NMR : H and C NMR confirm stereochemistry and functional groups (e.g., cyclopropyl protons at δ 0.5–1.2 ppm, hydroxyl at δ 2.1 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (344.4 g/mol) and fragmentation patterns .

- HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>98%) .

Q. Table 2: Key Spectroscopic Data

| Technique | Key Peaks/Signals |

|---|---|

| H NMR | δ 1.2 (s, cyclopropyl), δ 6.8–7.4 (aryl), δ 4.5 (hydroxyl) |

| HRMS (ESI+) | [M+H]⁺ m/z 345.2 (calc. 344.4) |

Basic: What in vitro bioactivity assays are suitable for evaluating this compound?

Answer:

Design assays targeting enzymes/receptors implicated in microbial or plant growth pathways:

- Enzyme Inhibition : Use fluorogenic substrates (e.g., β-lactamase or protease assays) with IC₅₀ determination .

- Microbial Growth Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive bacteria (e.g., S. aureus) .

- Controls : Include positive controls (e.g., known inhibitors) and solvent-only blanks .

Advanced: How can the mechanism of action be elucidated for this compound?

Answer:

Combine biochemical and computational approaches:

- Enzyme Kinetics : Measure values via Lineweaver-Burk plots under varying substrate concentrations .

- Molecular Docking : Use AutoDock Vina to predict binding modes with target enzymes (e.g., cytochrome P450) .

- CRISPR-Cas9 Knockouts : Validate target relevance by deleting putative enzyme genes in microbial models .

Advanced: How do structural modifications impact bioactivity in SAR studies?

Answer:

Modify functional groups and assess activity shifts:

- Cyclopropyl Replacement : Replace with cyclohexyl to test steric effects on target binding .

- Hydroxyl Group Derivatization : Acetylation or methylation alters hydrogen-bonding capacity .

Q. Table 3: SAR of Analogous Compounds

| Modification | Bioactivity (IC₅₀, μM) | Target |

|---|---|---|

| Cyclopropyl → Cyclohexyl | 12.5 → 45.7 | Enzyme X |

| Hydroxyl → Methoxy | 8.3 → 22.1 | Receptor Y |

Advanced: How does the compound’s stability under varying pH and solvent conditions affect experimental design?

Answer:

Stability studies are critical for assay reproducibility:

- pH Stability : Use buffered solutions (pH 3–9) and monitor degradation via HPLC. Stable at pH 6–7 but hydrolyzes at extremes .

- Solvent Compatibility : Avoid DMSO >10% due to precipitation; use ethanol or ACN for stock solutions .

Advanced: How can contradictory bioactivity data across studies be resolved?

Answer:

- Meta-Analysis : Compare assay conditions (e.g., pH, temperature) and organism strains .

- Dose-Response Repetition : Replicate experiments with standardized protocols (e.g., CLSI guidelines) .

Advanced: What computational methods predict the compound’s interactions with biological targets?

Answer:

- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories (GROMACS) .

- Free Energy Calculations : Use MM-PBSA to estimate binding affinities .

Advanced: What challenges arise during scale-up synthesis, and how are they addressed?

Answer:

- Reproducibility Issues : Optimize continuous flow synthesis for better heat/mass transfer .

- Byproduct Formation : Implement in-line FTIR monitoring to adjust reagent stoichiometry .

Advanced: How can selective functional group reactivity be exploited for derivatization?

Answer:

- Hydroxyl Group : Protect with TBSCl for subsequent reactions (e.g., Suzuki coupling) .

- Amide Bond : Selective reduction (LiAlH₄) yields secondary amines for further functionalization .

Q. Table 4: Selective Reaction Conditions

| Reaction | Reagents | Yield (%) |

|---|---|---|

| Hydroxyl Protection | TBSCl, imidazole, DMF | 85 |

| Amide Reduction | LiAlH₄, THF, 0°C | 72 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.